molecular formula C17H13ClO5S B2585788 3-(4-Chlorophenyl)sulfonyl-8-ethoxychromen-2-one CAS No. 904449-66-7

3-(4-Chlorophenyl)sulfonyl-8-ethoxychromen-2-one

Cat. No. B2585788
CAS RN: 904449-66-7
M. Wt: 364.8
InChI Key: NKFLSRLGWOGBFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)sulfonyl-8-ethoxychromen-2-one can be represented by the SMILES notation: CCOc1cccc2c1oc(=O)c(c2)S(=O)(=O)c3ccc(cc3)Cl . This compound has a molecular formula of C17H13ClO5S .

Scientific Research Applications

Molecular Structure and Docking Studies

Research into structurally similar compounds, such as tetrazole derivatives including a chlorophenyl sulfonyl moiety, has involved comprehensive analyses like X-ray crystallography and molecular docking studies. These studies aim to understand the molecular orientation and interactions within enzyme active sites, potentially guiding the design of COX-2 inhibitors (Al-Hourani et al., 2015).

Chemical Reactions and Synthesis

The reactions of chlorophenols with concentrated sulfuric acid have been studied, showing the effects of sulfonation and the distribution of sulfonic acid isomers. This research provides insights into the chemical behavior and potential modifications of chlorophenyl sulfone compounds, which could be relevant for the synthesis and functionalization of "3-(4-Chlorophenyl)sulfonyl-8-ethoxychromen-2-one" (Wit & Cerfontain, 2010).

Catalysis and Mechanistic Insights

Studies on catalytic activities, such as oxygen atom transfer with oxorhenium(V) oxazoline complexes, highlight the potential of chlorophenyl sulfone compounds in catalysis and synthesis. These findings may inform research into novel catalytic processes or synthetic routes involving "3-(4-Chlorophenyl)sulfonyl-8-ethoxychromen-2-one" (Arias et al., 2001).

Environmental and Analytical Applications

The presence of chlorophenyl sulfone compounds in environmental samples and their analysis through techniques like SIMS (Secondary Ion Mass Spectrometry) demonstrates the environmental relevance and analytical challenges of such compounds. This research could guide the development of analytical methods for "3-(4-Chlorophenyl)sulfonyl-8-ethoxychromen-2-one" and similar substances (Groenewold et al., 1995).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO5S/c1-2-22-14-5-3-4-11-10-15(17(19)23-16(11)14)24(20,21)13-8-6-12(18)7-9-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFLSRLGWOGBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)sulfonyl-8-ethoxychromen-2-one

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